molecular formula C8H10N2O B031664 (S)-2-amino-2-phenylacetamide CAS No. 6485-52-5

(S)-2-amino-2-phenylacetamide

Cat. No. B031664
CAS RN: 6485-52-5
M. Wt: 150.18 g/mol
InChI Key: KIYRSYYOVDHSPG-ZETCQYMHSA-N
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Patent
US06949658B2

Procedure details

In accordance with the process described in JP Patent Application Laying Open (Kokai) No. 62-55097, Enterobacter cloacae N-7901 (FERM BP-873) was cultured. This culture solution, 100 mL, was centrifuged, and the wet cells were then suspended in distilled water to prepare a 270 g cell suspension. D, L-phenylglycine amide, 30 g, was dissolved in this suspension, and the mixture was then allowed to react at 40° C. for 18 hours. After the reaction, cells were removed by centrifugation and 295 g of an aqueous solution containing 5.0% by mass each of L-phenylglycine and D-phenylglycine amide was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([C@H:7]([NH2:11])[C:8]([NH2:10])=[O:9])=[CH:3][CH:2]=1>O>[CH:1]1[CH:2]=[CH:3][C:4]([CH:7]([NH2:11])[C:8]([NH2:10])=[O:9])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)[C@@H](C(=O)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a 270 g cell suspension
CUSTOM
Type
CUSTOM
Details
to react at 40° C. for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After the reaction, cells
CUSTOM
Type
CUSTOM
Details
were removed by centrifugation and 295 g of an aqueous solution
ADDITION
Type
ADDITION
Details
containing 5.0% by mass each of L-phenylglycine

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)C(C(=O)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06949658B2

Procedure details

In accordance with the process described in JP Patent Application Laying Open (Kokai) No. 62-55097, Enterobacter cloacae N-7901 (FERM BP-873) was cultured. This culture solution, 100 mL, was centrifuged, and the wet cells were then suspended in distilled water to prepare a 270 g cell suspension. D, L-phenylglycine amide, 30 g, was dissolved in this suspension, and the mixture was then allowed to react at 40° C. for 18 hours. After the reaction, cells were removed by centrifugation and 295 g of an aqueous solution containing 5.0% by mass each of L-phenylglycine and D-phenylglycine amide was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([C@H:7]([NH2:11])[C:8]([NH2:10])=[O:9])=[CH:3][CH:2]=1>O>[CH:1]1[CH:2]=[CH:3][C:4]([CH:7]([NH2:11])[C:8]([NH2:10])=[O:9])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)[C@@H](C(=O)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a 270 g cell suspension
CUSTOM
Type
CUSTOM
Details
to react at 40° C. for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After the reaction, cells
CUSTOM
Type
CUSTOM
Details
were removed by centrifugation and 295 g of an aqueous solution
ADDITION
Type
ADDITION
Details
containing 5.0% by mass each of L-phenylglycine

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)C(C(=O)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06949658B2

Procedure details

In accordance with the process described in JP Patent Application Laying Open (Kokai) No. 62-55097, Enterobacter cloacae N-7901 (FERM BP-873) was cultured. This culture solution, 100 mL, was centrifuged, and the wet cells were then suspended in distilled water to prepare a 270 g cell suspension. D, L-phenylglycine amide, 30 g, was dissolved in this suspension, and the mixture was then allowed to react at 40° C. for 18 hours. After the reaction, cells were removed by centrifugation and 295 g of an aqueous solution containing 5.0% by mass each of L-phenylglycine and D-phenylglycine amide was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([C@H:7]([NH2:11])[C:8]([NH2:10])=[O:9])=[CH:3][CH:2]=1>O>[CH:1]1[CH:2]=[CH:3][C:4]([CH:7]([NH2:11])[C:8]([NH2:10])=[O:9])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)[C@@H](C(=O)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a 270 g cell suspension
CUSTOM
Type
CUSTOM
Details
to react at 40° C. for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After the reaction, cells
CUSTOM
Type
CUSTOM
Details
were removed by centrifugation and 295 g of an aqueous solution
ADDITION
Type
ADDITION
Details
containing 5.0% by mass each of L-phenylglycine

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)C(C(=O)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.